N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
Overview
Description
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxyethyl groups, a hydroxyimino group, and disulfonamide functionalities attached to a fluorene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting with the preparation of the fluorene backbone. The hydroxyethyl groups are introduced through nucleophilic substitution reactions, while the hydroxyimino group is added via oximation reactions. The disulfonamide groups are incorporated through sulfonation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar in having hydroxyethyl groups but lacks the fluorene backbone and sulfonamide groups.
Fluorene-9-sulfonamide: Contains the fluorene backbone and sulfonamide groups but lacks hydroxyethyl and hydroxyimino functionalities.
Uniqueness
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of hydroxyethyl, hydroxyimino, and disulfonamide groups attached to a fluorene backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-N,7-N-bis(2-hydroxyethyl)-9-hydroxyiminofluorene-2,7-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7S2/c21-7-5-18-28(24,25)11-1-3-13-14-4-2-12(29(26,27)19-6-8-22)10-16(14)17(20-23)15(13)9-11/h1-4,9-10,18-19,21-23H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCXIUDJHILNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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